5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a compound belonging to the class of diazino pyrimidines.
Mechanism of Action
Target of Action
Pyrimido[4,5-d]pyrimidines, a class of compounds to which this molecule belongs, are known to inhibit several key enzymes such as phosphodiesterase , dihydrofolate reductase , RAF kinase , and P38 protein kinase . These enzymes play crucial roles in various cellular processes, including cell proliferation, inflammation, and immune response .
Mode of Action
It’s structurally similar to purines and isomeric to pteridines , compounds that make up nucleic and folic acids . This suggests that it might interact with its targets in a similar manner as these compounds, possibly by binding to the active sites of the enzymes and inhibiting their function .
Biochemical Pathways
Inhibition of phosphodiesterase, for example, can increase the concentration of cyclic AMP in cells, affecting various signaling pathways . Similarly, inhibition of dihydrofolate reductase can disrupt the synthesis of nucleotides, affecting DNA replication and cell division .
Result of Action
Given the known targets of similar compounds, it can be inferred that it may have antiproliferative , antioxidant , anti-inflammatory , and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the diazino pyrimidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the diazino pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- 5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine
Uniqueness
What sets 5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione apart is its specific substitution pattern, which enhances its binding affinity and selectivity for the HER2 receptor. This makes it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
5-cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-10(2)9-12-18-14-13(16(22)21(4)17(23)20(14)3)15(19-12)24-11-7-5-6-8-11/h10-11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOMZFRBCGAYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C(=N1)SC3CCCC3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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